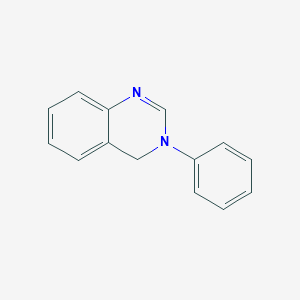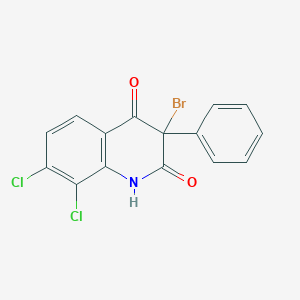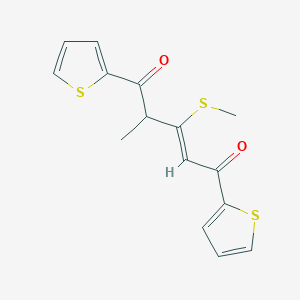
3-phenyl-4H-quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-4H-quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The this compound structure consists of a quinazoline core with a phenyl group attached at the third position, making it a valuable scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-4H-quinazoline can be achieved through various methods. One common approach involves the condensation of ortho-amino benzylamines with carbonyl derivatives. This method typically requires the use of aldehydes or ketones as the carbonyl source and proceeds under mild reaction conditions . Another method involves the reduction of quinazoline or quinazolinone compounds, which can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions that allow for the efficient assembly of the quinazoline scaffold. For example, a one-pot three-component tandem reaction involving amides, aldehydes, and amines has been developed, providing moderate to good yields of 3,4-dihydroquinazolines . This method is advantageous due to its simplicity and the ability to introduce various functional groups.
化学反応の分析
Types of Reactions: 3-phenyl-4H-quinazoline undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Quinazoline oxides.
Reduction: 3,4-dihydroquinazolines.
Substitution: Substituted quinazoline derivatives.
科学的研究の応用
3-phenyl-4H-quinazoline has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-phenyl-4H-quinazoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit trypanothione reductase, an enzyme essential for the survival of trypanosomatid parasites . This inhibition disrupts the redox balance within the parasite, leading to its death. Additionally, the compound’s antiparasitic and antitumor activities are attributed to its ability to interfere with DNA synthesis and repair mechanisms .
類似化合物との比較
Quinazoline: A parent compound with a similar core structure but without the phenyl group at the third position.
Quinazolinone: A derivative with a carbonyl group at the fourth position, exhibiting different biological activities.
2,3-Dihydroquinazolin-4(1H)-one: A related compound with a different substitution pattern, used in drug design.
Uniqueness: 3-phenyl-4H-quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenyl group at the third position enhances its interactions with molecular targets, making it a valuable scaffold for drug discovery .
特性
分子式 |
C14H12N2 |
|---|---|
分子量 |
208.26g/mol |
IUPAC名 |
3-phenyl-4H-quinazoline |
InChI |
InChI=1S/C14H12N2/c1-2-7-13(8-3-1)16-10-12-6-4-5-9-14(12)15-11-16/h1-9,11H,10H2 |
InChIキー |
SDCMHPPKMQZPPJ-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N=CN1C3=CC=CC=C3 |
正規SMILES |
C1C2=CC=CC=C2N=CN1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-ethyl-4-oxo-1,7-diphenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B373380.png)
![3-ethyl-1-(4-fluorophenyl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B373381.png)
![4-Amino-6-[(4-methoxyphenyl)methyl]-3-methylsulfanyl-1,2,4-triazin-5-one](/img/structure/B373385.png)
![4-amino-2-(3,4-dimethoxybenzyl)-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B373388.png)

methanone](/img/structure/B373392.png)
methanone](/img/structure/B373399.png)
methanone](/img/structure/B373400.png)
![(4-Methoxyphenyl)[6-(4-methoxyphenyl)-4-(methylsulfanyl)-1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl]methanone](/img/structure/B373401.png)
methanone](/img/structure/B373402.png)
![(4-Methylphenyl)[6-(4-methylphenyl)-4-(methylsulfanyl)-1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl]methanone](/img/structure/B373403.png)
methanone](/img/structure/B373405.png)

